

# Combination Therapy of Natamycin and Voriconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | E235     |           |
| Cat. No.:            | B1663354 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungal resistance to conventional therapies necessitates the exploration of novel treatment strategies. One such approach is the combination of antifungal agents with different mechanisms of action to achieve synergistic effects, broaden the spectrum of activity, and potentially reduce the development of resistance. This guide provides a comprehensive comparison of the efficacy of natamycin in combination with voriconazole, supported by experimental data from in vitro and clinical studies.

## **Data Presentation: In Vitro Synergy**

The combination of natamycin and voriconazole has been evaluated against a variety of fungal pathogens, primarily using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) Index. The FIC index is a quantitative measure of the interaction between two drugs, with synergy typically defined as an FIC index of  $\leq$  0.5.



| Fungal<br>Genus    | Number<br>of<br>Isolates | Synergy<br>(FIC ≤ 0.5) | Additive Effect (0.5 < FIC ≤ 1) | Indifferen<br>ce (1 <<br>FIC ≤ 4) | Antagoni<br>sm (FIC ><br>4) | Referenc<br>e |
|--------------------|--------------------------|------------------------|---------------------------------|-----------------------------------|-----------------------------|---------------|
| Fusarium spp.      | 13                       | 23.1%<br>(3/13)        | Not<br>specified                | 15.4%<br>(2/13)                   | 0%                          | [1]           |
| Fusarium spp.      | 20                       | 70%<br>(14/20)         | Additive for remaining strains  | 0%                                | 0%                          | [2]           |
| Candida spp.       | 6                        | 33.3%<br>(2/6)         | 33.3%<br>(2/6)                  | 33.3%<br>(2/6)                    | 0%                          | [1]           |
| Aspergillus spp.   | 9                        | 22.2%<br>(2/9)         | 61.5%<br>(8/13)                 | 22.2%<br>(2/9)                    | 0%                          | [1]           |
| Curvularia<br>spp. | 13                       | 23.1%<br>(3/13)        | Not<br>specified                | 23.1%<br>(3/13)                   | 0%                          | [1]           |

Table 1: In Vitro Interaction of Natamycin and Voriconazole against Various Fungal Genera.[1] [2]

| Fungal<br>Species                | Natamy<br>cin MIC<br>Alone<br>(µg/mL) | Voricon<br>azole<br>MIC<br>Alone<br>(µg/mL) | Natamy<br>cin MIC<br>in<br>Combin<br>ation<br>(µg/mL) | Voricon<br>azole<br>MIC in<br>Combin<br>ation<br>(µg/mL) | Fold<br>Reducti<br>on<br>(Natamy<br>cin) | Fold<br>Reducti<br>on<br>(Voricon<br>azole) | Referen<br>ce |
|----------------------------------|---------------------------------------|---------------------------------------------|-------------------------------------------------------|----------------------------------------------------------|------------------------------------------|---------------------------------------------|---------------|
| Fusarium<br>spp. (20<br>strains) | 4 - 8                                 | 4 - >16                                     | 0.13 - 2                                              | 0.02 - 0.5                                               | 0.5 - 5                                  | 3.5 - 10                                    | [2]           |
| Various<br>clinical<br>isolates  | 0.125 - 8                             | 0.125 - 8                                   | Not<br>specified                                      | Not<br>specified                                         | Not<br>specified                         | Not<br>specified                            | [1]           |



Table 2: Minimum Inhibitory Concentration (MIC) Ranges of Natamycin and Voriconazole Alone and in Combination.[1][2]

# **Experimental Protocols**

# Checkerboard Microdilution Assay (Based on CLSI M38-A2 Guidelines)

The checkerboard microdilution assay is a standard method for evaluating the in vitro interaction of two antimicrobial agents.[1][3]

- 1. Preparation of Antifungal Stock Solutions:
- Prepare stock solutions of natamycin and voriconazole in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration that is a multiple of the highest concentration to be tested.
- 2. Microtiter Plate Setup:
- Use a 96-well microtiter plate.
- Dispense a fixed volume of sterile broth medium (e.g., RPMI-1640) into each well.
- Create serial twofold dilutions of natamycin horizontally across the plate.
- Create serial twofold dilutions of voriconazole vertically down the plate.
- This creates a matrix of wells containing various concentrations of both drugs, as well as wells with each drug alone and a drug-free growth control.
- 3. Inoculum Preparation:
- Prepare a standardized fungal inoculum suspension from a fresh culture according to CLSI guidelines. The final inoculum concentration in each well should be approximately 0.5 x 10<sup>5</sup> to 2.5 x 10<sup>5</sup> CFU/mL.
- 4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the prepared fungal suspension.



- Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the growth rate of the fungus.
- 5. Determination of MIC and FIC Index:
- After incubation, visually or spectrophotometrically determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
- Calculate the FIC for each drug: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone.
- Calculate the FIC index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
- Interpret the results as follows:
  - Synergy: FICI ≤ 0.5
  - Additive: 0.5 < FICI ≤ 1.0
  - o Indifference: 1.0 < FICI ≤ 4.0
  - Antagonism: FICI > 4.0

### **Mandatory Visualization**





Click to download full resolution via product page

Figure 1. Experimental workflow for the checkerboard microdilution assay.





Click to download full resolution via product page

**Figure 2.** Putative signaling pathways for the combined action of natamycin and voriconazole.



#### **Clinical Evidence**

Clinical data on the combination of natamycin and voriconazole for the treatment of fungal keratitis have yielded mixed results. A prospective, randomized, double-masked clinical trial found that the combination of 5% natamycin and 1% voriconazole was not more effective than 5% natamycin alone.[4] In this study, complete resolution of the ulcer was observed in 79.2% of patients in the combination group compared to 76.1% in the natamycin monotherapy group, a difference that was not statistically significant.

In contrast, a retrospective study of 64 patients with fungal keratitis reported that the combination of natamycin and voriconazole was safe and effective, leading to a significantly higher total efficacy compared to natamycin monotherapy.[5] The combination therapy group also showed a shorter time to the disappearance of ocular symptoms and improved visual acuity.

These conflicting findings highlight the need for further well-designed, large-scale clinical trials to definitively establish the clinical utility of this combination therapy.

### Conclusion

The in vitro data strongly suggest a synergistic or additive effect when natamycin and voriconazole are used in combination against a range of fungal pathogens, particularly Fusarium species. This synergy is likely due to the complementary mechanisms of action targeting both the synthesis and the function of ergosterol in the fungal cell membrane. However, the translation of these promising in vitro results to clinical practice remains uncertain, with current clinical evidence being inconclusive. Further research, including in vivo animal studies and larger randomized controlled trials, is warranted to fully elucidate the therapeutic potential of this combination therapy. For drug development professionals, the observed in vitro synergy provides a rationale for the development of co-formulations or fixed-dose combinations of natamycin and voriconazole.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. In vitro synergy of natamycin and voriconazole against clinical isolates of Fusarium, Candida, Aspergillus and Curvularia spp PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.knaw.nl [pure.knaw.nl]
- 3. bjo.bmj.com [bjo.bmj.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. [PDF] Natamycin versus natamycin combined with voriconazole in the treatment of fungal keratitis | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Combination Therapy of Natamycin and Voriconazole: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663354#efficacy-of-natamycin-in-combination-with-voriconazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com